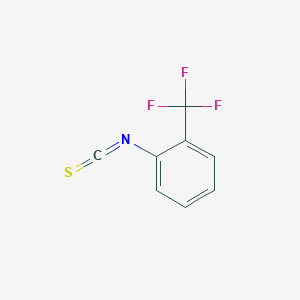

2-(Trifluoromethyl)phenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEKLQPJGXIQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353179 | |

| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-86-8 | |

| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenyl isothiocyanate, with the CAS Number 1743-86-8, is a versatile chemical intermediate playing a crucial role in modern drug discovery and the development of novel agrochemicals and materials.[1] Its molecular structure is characterized by a phenyl ring substituted with a trifluoromethyl (-CF3) group at the ortho position and a highly reactive isothiocyanate (-NCS) group. This unique combination of functional groups imparts desirable properties, making it a valuable building block in organic synthesis.[1]

The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules, leading to improved pharmacokinetic profiles and therapeutic efficacy of drug candidates. The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, providing a straightforward route to a diverse range of biologically active compounds, most notably thiourea derivatives.[2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in synthetic chemistry.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NS | [1] |

| Molecular Weight | 203.18 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 216 - 220 °C (lit.) | [1][3] |

| Density | 1.346 - 1.35 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.56 - 1.566 (lit.) | [1][3] |

| Purity | ≥ 97.5 - 98% (GC) | |

| Flash Point | 105 °C (221 °F) - closed cup | [3] |

| Solubility | Low solubility in water. Generally soluble in non-polar organic solvents such as benzene, toluene, and chloroform.[4] | [4] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. Moisture sensitive. | [1] |

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization and process development. Below are detailed methodologies for measuring the key physical constants of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can indicate the purity of a liquid. The capillary method is a common microscale technique for its determination.

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., Thiele tube with paraffin oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.

Procedure:

-

A clean, dry pycnometer of a known volume is weighed accurately (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the liquid should be recorded.

-

The mass of the liquid is calculated (m = m₂ - m₁).

-

The density (ρ) is then calculated using the formula: ρ = m/V, where V is the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Light is passed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The compensator is adjusted to remove any color fringes.

-

The dividing line is aligned with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be noted, and if necessary, corrected to the standard temperature of 20°C.

Applications in Drug Discovery and Synthesis

This compound is a key starting material for the synthesis of a wide array of biologically active molecules. Its primary application lies in the preparation of thiourea derivatives, which have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[2][5] The trifluoromethyl group often enhances the biological activity of the resulting compounds.

The general synthetic route involves the reaction of the isothiocyanate with a primary or secondary amine. This reaction is typically straightforward and high-yielding.

Caption: Synthetic workflow for thiourea derivatives.

The diagram above illustrates the straightforward synthetic pathway from this compound and an amine to a thiourea derivative, which then undergoes biological evaluation. This highlights the compound's importance as a scaffold in medicinal chemistry. For instance, thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have shown significant inhibitory activity against Gram-positive cocci and topoisomerase IV isolated from Staphylococcus aureus.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenyl Isothiocyanate

Note: This guide pertains to 2-(Trifluoromethyl)phenyl isothiocyanate, CAS Number 1743-86-8. It is presumed this is the compound of interest, as "2-(Trichloromethyl)phenyl isothiocyanate" is less common in the context of drug development.

This technical whitepaper provides a comprehensive overview of this compound, a critical intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Chemical Identity and Properties

This compound is an important reagent in organic synthesis, largely due to the unique properties conferred by the trifluoromethyl (-CF3) and isothiocyanate (-NCS) functional groups.[1][2] The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the highly reactive -NCS group serves as a versatile handle for constructing a variety of biologically active molecules.[2]

Synonyms:

-

Isothiocyanic acid 2-(trifluoromethyl)phenyl ester[1]

-

α,α,α-Trifluoro-o-tolyl isothiocyanate[1]

-

o-Trifluoromethyl phenyl isothiocyanate[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1743-86-8[1][2][3][4] |

| Molecular Formula | C8H4F3NS[1][3][4] |

| Molecular Weight | 203.18 g/mol [1][2] |

| MDL Number | MFCD00039644[1] |

| PubChem CID | 737162[1][3] |

| InChI Key | FCEKLQPJGXIQRY-UHFFFAOYSA-N[3] |

| SMILES | FC(F)(F)c1ccccc1N=C=S |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[1] |

| Purity | ≥97%[3] |

| Boiling Point | 216-220 °C[1] |

| Density | 1.346 g/mL at 25 °C |

| Refractive Index | n20/D 1.566 |

| Flash Point | 105 °C (closed cup) |

| Storage | Store at 2 - 8 °C[1] |

Role in Drug Discovery and Chemical Synthesis

The dual functionality of this compound makes it an indispensable tool for medicinal chemists.[2] The isothiocyanate group readily reacts with nucleophiles such as amines, thiols, and alcohols to form thioureas, thioamides, and thiocarbamates, respectively.[2] Thiourea derivatives, in particular, are structural motifs found in numerous therapeutic agents.[2]

The trifluoromethyl group is a bioisostere for chlorine and is used to block metabolic oxidation sites, thereby improving a drug's pharmacokinetic profile and bioavailability.[2][5] Its incorporation is a common strategy in the development of various therapeutic classes, including anticancer, antiviral, and anti-inflammatory drugs.[2]

Beyond pharmaceuticals, this compound is used to create novel pesticides and in material science to formulate specialty polymers and coatings with enhanced chemical resistance and thermal stability.[1]

Experimental Protocols: Synthesis

The synthesis of this compound typically starts from its corresponding aniline, 2-(trifluoromethyl)aniline. Several general methods for converting an aromatic amine to an isothiocyanate are established. Below are representative protocols adapted from the literature.

Protocol 3.1: Synthesis via Thiophosgene

This is a common and effective method for preparing isothiocyanates.

-

Materials: 2-(Trifluoromethyl)aniline, Thiophosgene (CSCl2), a non-polar solvent (e.g., Dichloromethane, Toluene), and an aqueous base (e.g., Sodium Bicarbonate or Calcium Carbonate).

-

Procedure:

-

Dissolve 2-(Trifluoromethyl)aniline in the chosen organic solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add a solution of thiophosgene (approximately 1.1 equivalents) in the same solvent to the cooled amine solution.

-

Add an aqueous solution of the base to neutralize the HCl byproduct generated during the reaction.

-

Allow the reaction to stir vigorously at room temperature until the starting amine is consumed (monitored by TLC or GC).

-

Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Protocol 3.2: Synthesis via Carbon Disulfide

This method avoids the use of highly toxic thiophosgene.

-

Materials: 2-(Trifluoromethyl)aniline, Carbon Disulfide (CS2), a base (e.g., Potassium Carbonate or Triethylamine), an oxidizing agent (e.g., Sodium Persulfate or 1,1'-Thiocarbonyldiimidazole), and a suitable solvent system (e.g., Water/Ethyl Acetate or CH2Cl2).[6]

-

Procedure (adapted from a general method): [6]

-

In a flask, combine 2-(Trifluoromethyl)aniline (1.0 eq.), water, Carbon Disulfide (2.5 eq.), and Potassium Carbonate (2.0 eq.).

-

Stir the mixture at room temperature overnight to form the dithiocarbamate salt intermediate.

-

Add Sodium Persulfate (1.0 eq.) and additional Potassium Carbonate (1.0 eq.) in water to the reaction mixture.

-

Continue stirring for 1-2 hours at room temperature to facilitate the oxidative conversion to the isothiocyanate.

-

Extract the mixture with an organic solvent like Ethyl Acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography or vacuum distillation.

-

Logical and Experimental Workflows

The primary workflow involving this compound is its application as a building block in synthetic chemistry. The diagram below illustrates its central role in accessing a diverse range of chemical entities for screening and development.

Caption: Synthetic workflow using the target compound for drug discovery.

The diagram illustrates the synthesis of this compound from its aniline precursor. This key intermediate then reacts with various nucleophiles to generate a library of derivatives, which subsequently undergo biological screening to identify potential lead compounds for drug development. This logical progression highlights the compound's value in creating chemical diversity for therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C8H4F3NS | CID 737162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenyl Isothiocyanate: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenyl isothiocyanate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethyl group and a reactive isothiocyanate moiety on a phenyl ring, imparts desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This technical guide provides a comprehensive overview of the structure, reactivity, and applications of this compound, with a focus on its role in the synthesis of biologically active compounds. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical transformations are presented to facilitate its use in research and development.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] When combined with the highly reactive isothiocyanate (-NCS) group, the resulting scaffold, this compound, becomes a powerful building block for the synthesis of a diverse array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] The isothiocyanate group readily reacts with nucleophiles such as amines, thiols, and alcohols, providing a convenient handle for the construction of complex molecular architectures, most notably thiourea derivatives, which are prevalent in many marketed drugs.[1]

Molecular Structure and Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₈H₄F₃NS.[2] The molecule consists of a benzene ring substituted with an isothiocyanate group at position 1 and a trifluoromethyl group at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1743-86-8 | [1][3] |

| Molecular Formula | C₈H₄F₃NS | [3] |

| Molecular Weight | 203.18 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 220 °C (lit.) | [3] |

| Density | 1.346 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.566 (lit.) | [3] |

| Flash Point | 105 °C (221 °F) - closed cup | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the four protons on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the isothiocyanate carbon (around 130-140 ppm).

-

FTIR: The infrared spectrum is characterized by a strong, sharp absorption band around 2100-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[4] Other significant peaks will be present in the aromatic C-H and C=C stretching regions, as well as strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 203. The fragmentation pattern is expected to involve the loss of the NCS group and fragmentation of the aromatic ring.[5]

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives, most notably thioureas. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the isothiocyanate moiety and the aromatic ring.

Reaction with Nucleophiles

The primary reaction of isothiocyanates is the addition of nucleophiles to the C=N double bond of the -NCS group.

This reactivity makes it an invaluable precursor for the synthesis of diverse biologically active molecules.[1] For instance, thiourea derivatives synthesized from this intermediate have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth.[1]

Experimental Protocols

Synthesis of this compound

A general and facile one-pot protocol for the preparation of aryl isothiocyanates from their corresponding primary amines has been developed.[6] This method involves the in situ generation of a dithiocarbamate salt followed by desulfurization.

Materials:

-

2-(Trifluoromethyl)aniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

6 N Sodium hydroxide (NaOH)

Procedure:

-

To a round-bottom flask, add 2-(trifluoromethyl)aniline (20 mmol), potassium carbonate (40 mmol), and water.

-

Add carbon disulfide (24 mmol) to the mixture and stir at room temperature. The reaction progress can be monitored by HPLC until the starting amine is consumed.[6]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanuric chloride (10 mmol) in dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.

-

Basify the mixture to a pH >11 with 6 N NaOH.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis of a Thiourea Derivative

The reaction of this compound with a primary amine is a straightforward method for synthesizing substituted thioureas.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., dichloromethane or ethanol)

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the anhydrous solvent in a round-bottom flask.

-

Add this compound (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic. For less reactive amines, refluxing may be necessary.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make this compound a valuable reagent in the development of new therapeutic agents.

Synthesis of Enzyme Inhibitors

Thiourea derivatives are known to act as inhibitors for a variety of enzymes. For instance, thioureas incorporating a trifluoromethylphenyl moiety have been investigated as inhibitors of enzymes associated with diabetes.[7] The trifluoromethyl group can enhance the binding affinity of the inhibitor to the enzyme's active site.

Development of Anticancer Agents

Many thiourea-containing compounds exhibit significant anticancer activity.[8] Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of various cancer cell lines. The lipophilicity imparted by the trifluoromethyl group can improve the cell permeability of these compounds.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is often implicated in cancer.[9] Several approved kinase inhibitor drugs contain a urea or thiourea moiety, which can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The use of this compound allows for the introduction of a trifluoromethylphenyl group, which can occupy hydrophobic pockets in the enzyme and contribute to the overall potency and selectivity of the inhibitor.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its structural features, namely the reactive isothiocyanate group and the beneficial trifluoromethyl moiety, enable the synthesis of a wide range of biologically active compounds with improved pharmacological profiles. The straightforward reactivity and the availability of synthetic protocols make it an accessible and valuable tool for researchers in both academic and industrial settings. The continued exploration of derivatives of this compound is expected to lead to the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. This compound 98 1743-86-8 [sigmaaldrich.com]

- 4. azooptics.com [azooptics.com]

- 5. scispace.com [scispace.com]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)phenyl isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)phenyl isothiocyanate. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages available information on its general properties and the solubility of analogous isothiocyanate compounds. The principles and methodologies outlined herein provide a robust framework for researchers and professionals in drug development and chemical synthesis to effectively handle and utilize this compound.

Core Concepts: Solubility Profile

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, which includes a trifluoromethyl group on a phenyl ring attached to an isothiocyanate functional group, dictates its solubility. The trifluoromethyl group enhances the compound's reactivity and selectivity in various chemical reactions.[1] The aromatic phenyl ring contributes to its solubility in non-polar and aromatic solvents, while the polar isothiocyanate group allows for interactions with more polar organic solvents. Generally, isothiocyanates exhibit good solubility in a range of common organic solvents.[2][3]

Quantitative Solubility Data

| Solvent | Estimated Solubility of this compound (Proxy: 2-Phenylethyl isothiocyanate) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |

| Ethanol | ~ 30 mg/mL | Not Specified |

| Heptane | Soluble | Not Specified |

| Triacetin | Soluble | Not Specified |

| Water | 110 mg/L (experimental) | 20 |

Table 1: Estimated Quantitative Solubility Data. Data is based on the reported solubility of the analogue compound 2-Phenylethyl isothiocyanate and serves as a strong estimation.[2]

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the solubility of a compound like this compound is the saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of interest

-

Glass vials with tight-sealing caps

-

Shaking incubator

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.[2]

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2]

-

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid.

-

For more complete separation, the vial may be centrifuged.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.[2]

-

-

Quantification by HPLC:

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides foundational knowledge and practical methods for assessing the solubility of this compound. Researchers are encouraged to adapt the provided protocols to their specific experimental conditions and analytical capabilities.

References

2-(Trifluoromethyl)phenyl isothiocyanate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)phenyl isothiocyanate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No. 1743-86-8), a versatile compound utilized in various research and development applications.

Chemical Identification and Physical Properties

This compound is a colorless to light yellow clear liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NS | [1] |

| Molecular Weight | 203.18 g/mol | [1][2] |

| CAS Number | 1743-86-8 | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 216-220 °C | [1][2] |

| Density | 1.346 - 1.35 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.56 - 1.566 | [1][2] |

| Flash Point | 105 °C (221 °F) - closed cup | [2][4] |

Hazard Identification and Classification

This chemical is classified as hazardous and requires careful handling.[3] The primary hazards associated with this compound are summarized in the following table.

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: Hazard classification may vary slightly between suppliers.[2][3][5]

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following sections detail the necessary precautions.

Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the consistent use of appropriate PPE.

Caption: Required Personal Protective Equipment for handling.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[3][6] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

General Handling and Hygiene

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store at temperatures between 2 - 8 °C.[1]

-

This material is classified under Storage Class 8A as a combustible, corrosive hazardous material.[2][4]

Emergency Procedures and First-Aid Measures

Immediate and appropriate action is crucial in the event of an exposure.

Caption: First-aid measures for different exposure routes.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation.[3]

-

Use personal protective equipment as required.[3]

-

Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[3][6]

-

Collect the absorbed material and place it in suitable, closed containers for disposal.[3][6]

-

Prevent the product from entering drains.[6]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Toxicological and Ecological Information

There is no specific information available regarding the ecological effects of this compound. However, it is crucial to prevent its release into the environment.[3]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)phenyl Isothiocyanate from 2-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Trifluoromethyl)phenyl isothiocyanate, a crucial building block in medicinal chemistry and drug development.[1][2] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isothiocyanate moiety serves as a versatile reactive handle for the synthesis of diverse bioactive molecules, including thioureas.[1] This document details the most common and effective synthetic methodologies for converting 2-(trifluoromethyl)aniline to the target isothiocyanate, including the use of thiophosgene, 1,1'-thiocarbonyldiimidazole (TCDI), and carbon disulfide-based reagents. Detailed experimental protocols, comparative quantitative data, and reaction mechanisms are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its utility stems from the combined properties of the trifluoromethyl group and the isothiocyanate functional group. The trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The isothiocyanate group is highly reactive towards nucleophiles, making it an excellent starting point for the creation of a wide array of compounds, particularly thiourea derivatives, which are found in numerous therapeutic agents.[1]

This guide focuses on the primary synthetic route to this compound, which starts from the readily available precursor, 2-(trifluoromethyl)aniline. Three principal methods for this transformation will be discussed in detail:

-

Method A: Reaction with Thiophosgene

-

Method B: Reaction with 1,1'-Thiocarbonyldiimidazole (TCDI)

-

Method C: Reaction with Carbon Disulfide followed by a Desulfurizing Agent

Each method will be presented with a detailed experimental protocol, a summary of its advantages and disadvantages, and a depiction of its reaction mechanism.

Synthetic Methodologies and Data Presentation

The selection of a synthetic method for the preparation of this compound depends on several factors, including scale, available reagents, safety considerations, and desired purity. This section provides a comparative analysis of the three main synthetic routes.

| Method | Reagent | General Yield Range | Typical Reaction Time | Key Advantages | Key Disadvantages |

| A | Thiophosgene (CSCl₂) | High | Short (1-4 hours) | High reactivity, good yields.[3] | Highly toxic and corrosive reagent, requires stringent safety precautions.[4] |

| B | 1,1'-Thiocarbonyldiimidazole (TCDI) | Good to High | Moderate (1-6 hours) | Safer alternative to thiophosgene, solid reagent, milder reaction conditions.[5] | Higher cost of reagent, potential for imidazole autocatalysis affecting kinetics.[6] |

| C | Carbon Disulfide (CS₂) + Desulfurizing Agent | Moderate to High | Longer (multi-step, can be >12 hours) | Avoids highly toxic thiophosgene, reagents are readily available and inexpensive. | Often requires a two-step process, may require optimization of the desulfurizing agent.[7] |

Experimental Protocols

Method A: Synthesis using Thiophosgene

This method is a classic and efficient way to prepare isothiocyanates.[3] However, due to the extreme toxicity of thiophosgene, all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Reaction Scheme:

Figure 1. Reaction with Thiophosgene.

Experimental Protocol:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM).

-

Add an aqueous solution of sodium bicarbonate (2.5 eq).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of thiophosgene (1.1 eq) in DCM dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method B: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)

TCDI is a safer, solid alternative to thiophosgene for the synthesis of isothiocyanates.[5] The reaction proceeds through an intermediate thiocarbamoyl imidazole, which then eliminates imidazole to form the isothiocyanate.

Reaction Scheme:

Figure 2. Reaction with TCDI.

Experimental Protocol:

-

To a solution of 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add 1,1'-thiocarbonyldiimidazole (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, add water to the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate).

Method C: Synthesis using Carbon Disulfide and a Desulfurizing Agent

This method avoids the use of highly toxic reagents and is often preferred for larger-scale syntheses. It is a two-step, one-pot process where a dithiocarbamate salt is formed in situ and then decomposed to the isothiocyanate.[7][9]

Reaction Scheme:

Figure 3. Reaction with Carbon Disulfide.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as pyridine or a mixture of water and an organic solvent.

-

Add a base, such as triethylamine (2.0 eq) or an aqueous solution of sodium hydroxide.

-

Cool the mixture to 0-10 °C and add carbon disulfide (1.2 eq) dropwise while stirring.

-

Stir the mixture at room temperature for several hours to form the dithiocarbamate salt.

-

Once the formation of the intermediate is complete (as monitored by TLC), cool the reaction mixture again to 0 °C.

-

Add a desulfurizing agent. Common agents include:

-

Ethyl chloroformate: Add dropwise and stir for 1-2 hours.

-

Tosyl chloride: Add in one portion and stir for 30-60 minutes.

-

Aqueous solution of lead nitrate: Add slowly and the isothiocyanate can often be isolated by steam distillation.[10]

-

-

After the desulfurization is complete, perform an appropriate work-up. This typically involves dilution with water, extraction with an organic solvent (e.g., diethyl ether or DCM), washing the organic layer with water and brine, and drying over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Reaction Mechanisms and Workflows

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Thiophosgene Mechanism Workflow

The reaction of an aniline with thiophosgene is a two-step process involving nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by elimination of two molecules of hydrogen chloride.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophosgene: - An overview [moltuslab.com]

- 5. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Commercial Suppliers and Technical Guide for High-Purity 2-(Trichloromethyl)phenyl Isothiocyanate

This technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing high-purity 2-(Trifluoromethyl)phenyl isothiocyanate. This document provides a comprehensive overview of its commercial availability, key chemical properties, synthesis, and its applications in drug discovery, with a focus on its potential as an anticancer agent.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. Purity levels are typically high, often exceeding 97-98%, as confirmed by gas chromatography (GC). Below is a summary of prominent suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | Varies by region | ≥98%[1][2] | 1743-86-8[1][2] | Provides Certificates of Analysis (CoA) and Safety Data Sheets (SDS) online.[1][2] |

| Thermo Scientific (Fisher Scientific) | L10586.03 | ≥97.5% (GC)[3] | 1743-86-8[3][4] | Detailed specifications and safety information are available on their website.[3][4] |

| Chem-Impex | Varies | ≥98% (GC)[5] | 1743-86-8[5] | Offers product specifications and safety documents for download.[5] |

| NINGBO INNO PHARMCHEM CO.,LTD. | N/A | ≥99.0%[6] | 1743-86-8[6] | A key manufacturer and supplier based in China.[6] |

| TCI Chemicals | T2459 | >98.0% (GC) | 1743-86-8 | Provides detailed product information and safety data. |

Physicochemical Properties

The trifluoromethyl group significantly influences the physicochemical properties of the molecule, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug candidates.[6]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NS | [5] |

| Molecular Weight | 203.18 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 216-220 °C | [1][5] |

| Density | 1.346 - 1.35 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.56 - 1.566 | [1][5] |

| Purity (typical) | ≥97.5 - 99.0% (GC) | [3][6] |

| Storage Conditions | Store at 2-8 °C, moisture sensitive | [5] |

Synthesis and Reactivity

General Synthesis Protocol

The synthesis of aryl isothiocyanates can be achieved through several methods. A widely applicable procedure involves the reaction of the corresponding aniline with carbon disulfide, followed by decomposition of the resulting dithiocarbamate salt.[7] The following is a representative protocol adapted from established methods.[7]

Experimental Protocol: Synthesis of this compound

-

Formation of the Dithiocarbamate Salt: To a cooled (0-10 °C) and stirred solution of 2-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as ethanol, add carbon disulfide (1.5-2.5 equivalents).

-

Slowly add a concentrated aqueous solution of ammonia (1.2-1.5 equivalents) while maintaining the low temperature.

-

Continue stirring until the formation of the ammonium dithiocarbamate salt is complete, which may precipitate from the solution.

-

Decomposition to Isothiocyanate: Isolate the dithiocarbamate salt by filtration.

-

Dissolve the salt in water and add a solution of a heavy metal salt, such as lead nitrate (1.0 equivalent), to precipitate the metal sulfide.

-

The isothiocyanate is then isolated by steam distillation.

-

Purification: The collected organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄) and purified by vacuum distillation to yield high-purity this compound.

Reactivity with Nucleophiles

The isothiocyanate functional group (-N=C=S) is highly electrophilic at the central carbon atom, making it reactive towards a wide range of nucleophiles.[6] This reactivity is fundamental to its utility in synthesizing diverse molecular scaffolds. Common reactions include the formation of thioureas upon reaction with primary or secondary amines, and thiocarbamates with alcohols.[6]

Applications in Drug Discovery and Cancer Research

Isothiocyanates are a class of compounds that have garnered significant interest in cancer chemoprevention and therapy.[8][9] The trifluoromethyl group in this compound can further enhance its biological activity by increasing its metabolic stability and ability to penetrate cell membranes.[6]

General Mechanism of Action in Cancer

While specific pathways for this compound are not yet fully elucidated, the general mechanisms of isothiocyanates in cancer cells involve:

-

Inhibition of Carcinogen Activation: Isothiocyanates can inhibit phase I metabolic enzymes, such as cytochrome P450s, which are responsible for activating pro-carcinogens into their carcinogenic forms.[9]

-

Induction of Phase II Detoxification Enzymes: They can induce phase II enzymes (e.g., glutathione S-transferases), which promote the detoxification and excretion of carcinogens.[9]

-

Induction of Apoptosis: Isothiocyanates have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[9]

-

Cell Cycle Arrest: They can cause cell cycle arrest at different checkpoints, thereby inhibiting the proliferation of cancer cells.[9]

Experimental Workflow for Drug Development

The following diagram outlines a general workflow for evaluating the potential of this compound as a drug candidate.

References

- 1. 2-(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1743-86-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.61 | d | Aromatic CH |

| ~7.48 | t | Aromatic CH |

| ~7.27 | t | Aromatic CH |

| ~7.20 | d | Aromatic CH |

Note: The ¹H NMR data is predicted based on the closely related compound, 2-(Trifluoromethyl)phenyl isocyanate. Actual chemical shifts for the isothiocyanate derivative may vary slightly.

Table 2: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2200-2000 | Strong | Asymmetric N=C=S stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 203 | 100 | [M]⁺ |

| 174 | - | [M - F]⁺ |

| 145 | - | [M - NCS]⁺ |

| 134 | - | [M - CF₃]⁺ |

Note: The fragmentation pattern is proposed based on typical fragmentation of phenyl isothiocyanates and trifluoromethylated compounds. The molecular ion peak is expected to be prominent.

Experimental Protocols

Detailed experimental methodologies for obtaining the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, commonly with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further inquiries, please refer to the cited literature and spectral databases.

The Electrophilicity of the Isothiocyanate Group in Aromatic Compounds: A Technical Guide

Executive Summary: Isothiocyanates (ITCs), organic compounds featuring the -N=C=S functional group, are of significant interest in medicinal chemistry and drug development for their roles as covalent inhibitors and their anticancer and anti-inflammatory properties.[1][2] The biological activity of these molecules is fundamentally linked to the electrophilicity of the central carbon atom in the isothiocyanate moiety, which allows it to react with biological nucleophiles like the thiol groups of cysteine residues in proteins.[1][3] This guide provides an in-depth analysis of the electrophilicity of aromatic isothiocyanates, exploring the structural factors that govern their reactivity, quantitative kinetic data, relevant biological pathways, and detailed experimental protocols for their assessment.

Foundational Principles of Electrophilicity in Aromatic Isothiocyanates

The reactivity of the isothiocyanate group is governed by the electrophilic character of its central carbon atom. This electrophilicity is modulated by the electronic properties of the substituent attached to the nitrogen atom.[1] In aromatic isothiocyanates, the aryl group plays a crucial role in determining the compound's overall reactivity.

-

Resonance Stabilization: Compared to their aliphatic counterparts, aromatic isothiocyanates are generally less reactive. This reduced reactivity is attributed to the electron-withdrawing nature and resonance effect of the aryl group, which delocalizes the electron density of the N=C=S group, thereby stabilizing the molecule.[1]

-

Substituent Effects: The electrophilicity of the isothiocyanate carbon is significantly influenced by the nature of substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO₂) increase the electrophilicity of the central carbon, leading to a higher reaction rate.[1]

-

Electron-Donating Groups (EDGs): Substituents like a methoxy group (-OCH₃) decrease the electrophilicity, resulting in lower reactivity.

-

This relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation, which provides a linear free-energy relationship for many reactions involving substituted benzoic acid derivatives.[4][5]

References

Methodological & Application

Application Notes and Protocols: Reaction of 2-(Trifluoromethyl)phenyl Isothiocyanate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization of amino acids with isothiocyanates is a cornerstone technique in protein chemistry and analysis. This process, famously utilized in Edman degradation for N-terminal sequencing, involves the reaction of the isothiocyanate group with the primary or secondary amine of an amino acid.[1] The resulting phenylthiocarbamoyl (PTC) amino acid derivatives can be readily analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][3] This application note provides detailed protocols for the reaction of 2-(Trifluoromethyl)phenyl isothiocyanate with amino acids, a reagent that can offer unique properties for detection and separation due to the presence of the trifluoromethyl group.

The trifluoromethyl moiety can enhance the volatility of the resulting derivatives and alter their chromatographic behavior, potentially offering advantages in certain analytical applications. The protocols provided herein are adapted from established methods for phenyl isothiocyanate (PITC) and are expected to be directly applicable or require minimal optimization for this compound.

Reaction Principle and Signaling Pathway

The reaction proceeds via a nucleophilic addition of the amino group of the amino acid to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is typically carried out under mildly alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic. The product of this reaction is a 2-(Trifluoromethyl)phenylthiocarbamoyl (TFMPTC) amino acid derivative.

Caption: General reaction mechanism for the derivatization of an amino acid with this compound.

Experimental Protocols

Protocol 1: Derivatization of Amino Acid Standards

This protocol is suitable for the derivatization of a standard mixture of amino acids for the purpose of generating calibration curves and for method development.

Materials:

-

Amino Acid Standard Solution (e.g., 2.5 µmol/mL of each amino acid in 0.1 N HCl)

-

This compound (TFMPITC)

-

Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)[2]

-

Drying Solvent: Heptane or Ethyl Acetate

-

Reconstitution Solution: 0.05 M Ammonium Acetate buffer, pH 6.8, with 5% Acetonitrile

Procedure:

-

Sample Preparation: Pipette 10-100 µL of the amino acid standard solution into a microcentrifuge tube.

-

Drying: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum centrifuge. It is crucial to remove all traces of acid and water.

-

Derivatization:

-

Add 100 µL of the Coupling Solution to the dried amino acid residue and vortex to dissolve.

-

Add 5 µL of this compound.

-

Vortex the mixture and incubate at room temperature for 10-20 minutes.

-

-

Removal of Excess Reagent:

-

Add 200 µL of heptane or ethyl acetate, vortex vigorously for 1 minute.

-

Carefully remove the upper organic layer containing the excess reagent. Repeat this extraction step twice.

-

Evaporate the remaining aqueous layer to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

-

Sample Reconstitution: Reconstitute the dried TFMPTC-amino acid derivatives in a known volume (e.g., 100-1000 µL) of the Reconstitution Solution.

-

Analysis: The sample is now ready for injection into an RP-HPLC system with UV detection (typically at 254 nm).

Protocol 2: Derivatization of Amino Acids in a Protein Hydrolysate

This protocol is designed for the derivatization of amino acids obtained from the acid hydrolysis of a protein or peptide sample.

Materials:

-

Protein Hydrolysate (dried)

-

Same reagents as in Protocol 1

Procedure:

-

Hydrolysate Preparation: Perform acid hydrolysis of the protein or peptide sample using standard methods (e.g., 6 N HCl at 110°C for 24 hours). After hydrolysis, evaporate the HCl to dryness under high vacuum.

-

Derivatization:

-

Redissolve the dried hydrolysate in 20 µL of the Coupling Solution.

-

Add 1 µL of this compound.

-

Vortex and incubate at room temperature for 15-20 minutes.

-

-

Drying and Reconstitution:

-

Dry the sample completely in a vacuum centrifuge to remove the excess derivatizing reagent and coupling solution.

-

Reconstitute the derivatized sample in a suitable volume of the Reconstitution Solution for HPLC analysis.

-

Data Presentation

The following table summarizes typical experimental conditions for the derivatization of amino acids with phenyl isothiocyanates. These conditions are expected to be a good starting point for optimization with this compound.

| Parameter | Condition | Reference/Notes |

| Reagent | This compound | --- |

| Amino Acid Source | Standards, Protein Hydrolysates | --- |

| Coupling Solution | Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3) | [2] |

| Reaction Temperature | Room Temperature (20-25°C) | [2] |

| Reaction Time | 10-30 minutes | Optimization may be needed. |

| pH | Mildly Alkaline (provided by coupling solution) | --- |

| Excess Reagent Removal | Liquid-liquid extraction or vacuum evaporation | --- |

| Analysis Method | RP-HPLC with UV detection (254 nm) | --- |

Experimental Workflow

The overall workflow for the derivatization and analysis of amino acids is depicted in the following diagram.

Caption: A step-by-step workflow for the derivatization of amino acids with this compound and subsequent analysis.

Applications in Drug Development and Research

-

Amino Acid Analysis: Accurate quantification of the amino acid composition of proteins and peptides is crucial in biopharmaceutical development for product characterization and quality control.

-

N-terminal Sequencing: While PITC is the classic reagent for Edman degradation, fluorinated analogs like this compound could potentially be used to develop sequencing methods with alternative detection or separation properties.

-

Chiral Separations: The formation of diastereomeric derivatives by reacting with a chiral isothiocyanate allows for the separation of amino acid enantiomers, which is important in pharmacology and metabolism studies.

-

Metabolomics: Derivatization of amino acids and other primary amine-containing metabolites can improve their chromatographic separation and detection sensitivity in complex biological samples.[4]

Troubleshooting and Considerations

-

Incomplete Derivatization: Ensure the sample is completely dry before adding the coupling solution and reagent. The presence of water or acid can interfere with the reaction.

-

Reagent Purity: Use high-purity this compound and solvents to avoid interfering peaks in the chromatogram.

-

Optimization of Reaction Time: While a 10-20 minute reaction time is a good starting point, the optimal time may vary depending on the specific amino acid and reaction conditions. A time-course experiment can be performed to determine the ideal reaction time.

-

Stability of Derivatives: The stability of the TFMPTC-amino acid derivatives should be assessed under the chosen storage and analytical conditions. It is generally recommended to analyze the derivatized samples as soon as possible.

-

Note on this compound: The protocols provided are based on the well-established chemistry of phenyl isothiocyanate. Due to the electron-withdrawing nature of the trifluoromethyl group, the reactivity of the isothiocyanate may be slightly different. Therefore, minor optimization of the reaction conditions (e.g., reaction time, temperature) may be necessary to achieve optimal results.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

using 2-(Trifluoromethyl)phenyl isothiocyanate for pre-column derivatization in HPLC

An in-depth guide to the application of 2-(Trifluoromethyl)phenyl isothiocyanate for the pre-column derivatization of primary and secondary amines in High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides comprehensive protocols for researchers, scientists, and professionals in drug development, enabling enhanced detection and quantification of a wide range of analytes.

Application Notes

Introduction

This compound is a derivatizing agent designed for the pre-column derivatization of primary and secondary amines for HPLC analysis. Similar to the widely used phenyl isothiocyanate (PITC), it reacts with amine groups to form stable thiourea derivatives.[1] This derivatization enhances the UV absorbance of the analytes, allowing for sensitive detection. The trifluoromethyl group on the phenyl ring can further enhance the chromatographic properties of the derivatives, potentially leading to improved separation and resolution. This technique is particularly valuable for the analysis of amino acids, peptides, and other biogenic amines in complex matrices such as plasma, urine, and food samples.[2][3][4]

Principle of Derivatization

The isothiocyanate group (-N=C=S) of this compound reacts with the nucleophilic primary or secondary amine group of the analyte in a basic environment. This reaction forms a stable phenylthiocarbamyl (PTC) or a trifluoromethylphenylthiocarbamyl derivative, which possesses a strong chromophore, making it readily detectable by UV-Vis detectors, typically at around 254 nm.[5]

Advantages of Pre-column Derivatization with this compound:

-

Enhanced Sensitivity: The introduction of the trifluoromethylphenylthiocarbamyl group significantly increases the UV absorbance of the analytes, enabling detection at low concentrations.

-

Improved Chromatographic Separation: Derivatization can alter the polarity and retention characteristics of analytes, often leading to better peak shapes and resolution on reverse-phase HPLC columns.[6]

-

Broad Applicability: The reagent reacts with a wide range of primary and secondary amines, making it a versatile tool for the analysis of various compound classes.

-

Stable Derivatives: The resulting thiourea derivatives are generally stable, allowing for reproducible and reliable quantification.

Experimental Protocols

Protocol 1: Pre-column Derivatization of Primary and Secondary Amines

This protocol outlines the steps for the derivatization of analytes containing primary or secondary amine functional groups using this compound.

Materials:

-

This compound (derivatizing reagent)

-

Analyte standard or sample

-

Acetonitrile (HPLC grade)

-

Pyridine or Triethylamine (TEA)

-

Ethanol

-

Water (HPLC grade)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

For biological fluids like plasma, deproteinization is necessary. Add a suitable volume of cold acetonitrile or methanol to the sample, vortex, and centrifuge to precipitate proteins.[5] Collect the supernatant.

-

For solid samples, perform an appropriate extraction to isolate the analytes of interest.

-

Dry the sample extract or a known amount of standard solution to completeness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

Prepare the derivatization reagent by mixing ethanol, water, pyridine (or TEA), and this compound in a specific ratio. A commonly used ratio for PITC is 31.7:31.7:31.7:5.0 (v/v/v/v).[6]

-

Add 50 µL of the freshly prepared derivatization reagent to the dried sample or standard.[6]

-

Vortex the mixture for approximately 60 seconds to ensure complete dissolution and mixing.

-

Allow the reaction to proceed at room temperature in the dark for about 1 hour.[6]

-

-

Removal of Excess Reagent:

-

After the reaction is complete, evaporate the derivatization reagent to dryness under a stream of nitrogen, optionally at a slightly elevated temperature (e.g., 50°C).

-

-

Reconstitution:

-

Reconstitute the dried residue in a suitable volume (e.g., 2.0 mL) of the initial mobile phase for HPLC analysis (e.g., a mixture of methanol and buffer).

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

Protocol 2: HPLC Analysis of Derivatized Analytes

This protocol describes a general reverse-phase HPLC method for the separation and quantification of the derivatized analytes.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: An aqueous buffer, such as 8 mM phosphate buffer at pH 4.8, or water with 0.1% formic acid or phosphoric acid.[7]

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 50°C.[6]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 50 µL.

Gradient Elution Program:

A typical gradient elution program is as follows (this may need optimization depending on the specific analytes):

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.7 | 85 | 15 |

| 4.0 | 60 | 40 |

| 5.0 | 0 | 100 |

| 6.0 | 0 | 100 |

| 7.5 | 95 | 5 |

Data Analysis:

-

Identify the peaks of the derivatized analytes based on their retention times compared to the derivatized standards.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the analytes in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes quantitative data from studies using phenyl isothiocyanate (PITC) for pre-column derivatization, which serves as a valuable reference for methods involving this compound.

| Analyte(s) | Sample Matrix | Derivatization Conditions | HPLC Column | Mobile Phase | Key Performance Data |

| Rifampicin, Isoniazid, Pyrazinamide | Anti-tuberculosis tablets | PITC, Molar ratio 1:40, Vortex 60s | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | A: 8 mM Phosphate buffer pH 4.8, B: Acetonitrile | Good linearity, precision, and accuracy reported |

| Amino Acids | Plasma | PITC in ethanol/water/pyridine, 1h at room temp | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | A: Water with 0.2% formic acid, B: Acetonitrile with 0.2% formic acid | LLOQs were determined; method improved separation of isomers |

| Free Amino Acids | Biological fluids (plasma, tissue homogenates) | PITC | Reverse-phase HPLC | Not specified | Linearity over 3-50 nmol/ml, Mean recovery of 97% |

Visualizations

Caption: Experimental workflow for pre-column derivatization using this compound and subsequent HPLC analysis.

References

- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precolumn phenylisothiocyanate derivatization and liquid chromatography of amino acids in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Trifluoromethyl)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenyl isothiocyanate is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. The presence of the trifluoromethyl group can enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity, making it a valuable synthon in drug discovery.[1] The isothiocyanate functional group is highly reactive towards nucleophiles, readily forming thiourea intermediates that can be cyclized to generate diverse heterocyclic scaffolds.[1] These include, but are not limited to, quinazolinones, triazoles, and thiazoles, many of which are of significant interest in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds starting from this compound.

Synthesis of 3-(2-(Trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Quinazolinone derivatives are known to possess a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of an anthranilic acid derivative with an isothiocyanate provides a direct route to 2-thioxo-quinazolinones.

Reaction Scheme:

Caption: Synthesis of a 2-thioxo-quinazolinone derivative.

Experimental Protocol

Materials:

-

This compound

-

Anthranilic acid

-

Glacial acetic acid

-

Ethanol

Procedure: [1]

-

To a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1.0 eq).

-

Add glacial acetic acid to dissolve the anthranilic acid.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure 3-(2-(trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | Anthranilic acid | Glacial Acetic Acid | Reflux, 10 h | 3-(2-(Trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | High |

Note: "High" yield is reported in the general literature for this type of reaction; specific yield may vary.

Synthesis of 4-Aryl-5-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thiones